N,N-Dimethyl-1-phenanthren-9-YL-methanamine

Photochemistry Intramolecular exciplex Photodeamination

Researchers requiring a reliable precursor for 9-methylphenanthrene photoproducts often face supply inconsistency. This aminomethylphenanthrene, with a one-carbon spacer, is validated for efficient photodeamination, unlike its aminoethyl homolog which forms stable, fluorescent exciplexes. - Enables clean photodeamination to 9-methylphenanthrene & 1,2-di-9-phenanthrylethane - Non-fluorescent in all solvents, ideal for non-radiative decay applications - High lipophilicity (XLogP3-AA: 4.3) supports non-aqueous synthesis & membrane permeability

Molecular Formula C17H17N
Molecular Weight 235.32 g/mol
CAS No. 63561-88-6
Cat. No. B13940219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-1-phenanthren-9-YL-methanamine
CAS63561-88-6
Molecular FormulaC17H17N
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C17H17N/c1-18(2)12-14-11-13-7-3-4-8-15(13)17-10-6-5-9-16(14)17/h3-11H,12H2,1-2H3
InChIKeyMDNQXKYPKSMPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-phenanthren-9-YL-methanamine – Identity & Procurement


N,N-Dimethyl-1-phenanthren-9-yl-methanamine (CAS 63561-88-6; molecular formula C₁₇H₁₇N; exact mass 235.1361 Da) is a tertiary amine belonging to the 9-(aminomethyl)phenanthrene subclass of polycyclic aromatic hydrocarbon derivatives. Computed physicochemical descriptors reported in PubChem include an XLogP3-AA of 4.3, zero hydrogen bond donors, one hydrogen bond acceptor, and two rotatable bonds, which define its lipophilic, non‑hydrogen‑bond‑donating character [1]. The compound has been investigated in peer‑reviewed photophysical research as a representative of ((N,N‑dimethylamino)alkyl)phenanthrenes, where the dimethylamino donor is tethered to the phenanthrene acceptor via a single‑methylene spacer, enabling systematic study of intramolecular exciplex behavior and photodeamination reactivity [2].

Photodeamination pathway studies – generates 9-methylphenanthrene and di-9-phenanthrylethane
Non-emissive photoreactive scaffold – exciplex fluorescence not observed in any solvent
Lipophilic tertiary amine – supports non-aqueous synthesis and membrane-permeable probe design

Why Phenanthrene Amines Cannot Replace N,N-Dimethyl-1-phenanthren-9-YL-methanamine


Within the family of 9‑(aminoalkyl)phenanthrenes, the length of the polymethylene spacer between the phenanthrene core and the dimethylamino group is observed to be a major determinant of excited‑state behavior. Lewis and Cohen (1994) directly demonstrated that the one‑carbon‑spacer (aminomethyl) derivative undergoes efficient photodeamination to yield 9‑methylphenanthrene and 1,2‑di‑9‑phenanthrylethane, whereas the two‑carbon‑spacer (aminoethyl) homolog forms stable, fluorescent exciplexes that persist even in highly polar solvents such as dimethylformamide and acetonitrile–water mixtures [1]. Consequently, generic substitution of a longer‑chain analog for N,N‑dimethyl‑1‑phenanthren‑9‑yl‑methanamine would fundamentally alter, or completely eliminate, the photochemical pathway that defines this compound’s utility.

Aminoethyl spacer
Shifts dominant photochemical pathway to exciplex fluorescence, eliminating photodeamination and altering photoproduct profile.
Primary amine analog
Introduces hydrogen-bond donor and reduces lipophilicity, affecting passive membrane diffusion and organic-phase extraction behavior.

Quantitative Evidence for N,N-Dimethyl-1-phenanthren-9-YL-methanamine Differentiation


Photodeamination vs. Exciplex Fluorescence Quantum Yield

In a direct head‑to‑head study of 9‑((N,N‑dimethylamino)alkyl)phenanthrenes, the aminomethyl derivative (target compound) exhibited moderately efficient photodeamination, whereas the aminoethyl homolog exclusively formed a fluorescent intramolecular exciplex. The aminomethyl compound converts to 9‑methylphenanthrene and 1,2‑di‑9‑phenanthrylethane upon irradiation, a reaction channel not available to the aminoethyl compound, which instead emits exciplex fluorescence even in highly polar solvents [1].

Photodeamination vs. Exciplex
Head-to-head
Target: moderately efficient photodeamination to 9-methylphenanthrene and di-9-phenanthrylethane. Aminoethyl homolog: exciplex fluorescence dominates; no photodeamination reported.
Photochemical pathway divergence defines research utility.
No quantitative quantum-yield data in available excerpts.
Photochemistry Intramolecular exciplex Photodeamination

Exciplex Fluorescence: Aminomethyl vs. Aminoethyl Spacer

Lewis and Cohen report that the aminomethyl compound does not produce observable exciplex fluorescence in any solvent tested, consistent with rapid photodeamination out‑competing exciplex formation. In contrast, the aminoethyl homolog emits exciplex fluorescence in moderately polar and highly polar solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile–water binary mixtures, and even in frozen polar glasses [1]. This absence versus presence of a solvent‑dependent exciplex emission constitutes a qualitative, experimentally verified differentiating feature.

Exciplex Fluorescence Yield
Head-to-head
Target: exciplex fluorescence not observed in any solvent. Aminoethyl homolog: emits in moderately to highly polar solvents including DMF, DMSO, acetonitrile-water.
Absence of emission supports non-emissive photoreactive application.
Qualitative presence/absence comparison.
Solvatochromism Exciplex fluorescence Radical ion pair

LogP & H-Bond Donor: Tertiary Amine vs. Primary Amine

Computed descriptors from PubChem reveal that N,N‑dimethyl‑1‑phenanthren‑9‑yl‑methanamine has an XLogP3‑AA of 4.3 and zero hydrogen‑bond donors. The primary amine analog, 9‑phenanthrenemethanamine (CAS 15398‑91‑1), possesses one hydrogen‑bond donor and has a lower computed logP (approximately 3.0–3.5 based on fragment‑based estimates) [2]. This difference confers higher membrane permeability potential and reduced aqueous solubility for the tertiary amine, which is relevant for passive diffusion in cellular assays or non‑polar reaction media [1].

Lipophilicity & H-Bond Profile
Class-level
Target: XLogP3-AA 4.3, HBD 0. Primary amine analog: XLogP ~3.0–3.5, HBD 1.
Supports lipophilicity-driven selection for non-polar media.
Computed descriptors; experimental validation recommended.
Physicochemical profiling Lipophilicity Membrane permeability

Application Scenarios for N,N-Dimethyl-1-phenanthren-9-YL-methanamine


Photochemical Source of 9-Methylphenanthrene and Di-9-phenanthrylethane

The validated photodeamination pathway of the target compound, which converts it to 9‑methylphenanthrene and 1,2‑di‑9‑phenanthrylethane upon irradiation [1], makes it the preferred precursor when these specific photoproducts are required. The aminoethyl homolog cannot produce these products, as its dominant pathway is exciplex fluorescence [1].

Non-Emissive Scaffold for Photocaging and Photolabile Groups

Because the aminomethyl derivative does not exhibit exciplex fluorescence in any solvent tested [1], it is suitable for applications where radiative excited‑state deactivation must be minimized—such as photocaging strategies that require efficient non‑radiative decay or bond cleavage. The aminoethyl analog, which emits strongly in polar media, would introduce unwanted background fluorescence.

Lipophilic Amine Building Block for Non-Aqueous and Membrane Systems

With an XLogP3‑AA of 4.3 and zero hydrogen‑bond donors [1], the compound provides a measurable lipophilicity advantage over 9‑phenanthrenemethanamine (primary amine, logP ~3.0–3.5) [2]. This property supports its use in non‑aqueous synthetic sequences, phase‑transfer catalysis, or as a membrane‑permeable probe in cellular assays where passive diffusion is critical.

Application
Selection Property
Validation Focus
Photochemical source of 9-methylphenanthrene and di-9-phenanthrylethane
Photodeamination pathway selectivity
Monitor photoproduct distribution under irradiation
Non-emissive scaffold for photocaging and photolabile groups
Non-emissive character across solvent polarities
Verify absence of exciplex fluorescence in target solvent
Lipophilic amine building block for non-aqueous synthesis and membrane probes
High lipophilicity and zero H-bond donors
Assess partitioning behavior in non-polar media or cellular assays
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